molecular formula C20H35O5P B13737075 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate CAS No. 100296-67-1

2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate

Cat. No.: B13737075
CAS No.: 100296-67-1
M. Wt: 386.5 g/mol
InChI Key: NUSRVLPSWNCQMA-UHFFFAOYSA-N
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Description

2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate is a complex organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a phosphate group linked to an isododecylphenoxy ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate typically involves the reaction of isododecylphenol with ethylene oxide to form 2-(2(Or4)-isododecylphenoxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various phosphates, phosphonates, and substituted phenolic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the formulation of detergents, surfactants, and other industrial products due to its surface-active properties.

Mechanism of Action

The mechanism of action of 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The phenoxyethyl chain can interact with hydrophobic regions of proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl dihydrogen phosphate
  • Monoethyl phosphate
  • O-Ethyl dihydrogen phosphate

Uniqueness

Compared to similar compounds, 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate is unique due to its isododecylphenoxyethyl chain, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.

Properties

CAS No.

100296-67-1

Molecular Formula

C20H35O5P

Molecular Weight

386.5 g/mol

IUPAC Name

2-[4-(10-methylundecyl)phenoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C20H35O5P/c1-18(2)10-8-6-4-3-5-7-9-11-19-12-14-20(15-13-19)24-16-17-25-26(21,22)23/h12-15,18H,3-11,16-17H2,1-2H3,(H2,21,22,23)

InChI Key

NUSRVLPSWNCQMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCC1=CC=C(C=C1)OCCOP(=O)(O)O

Origin of Product

United States

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